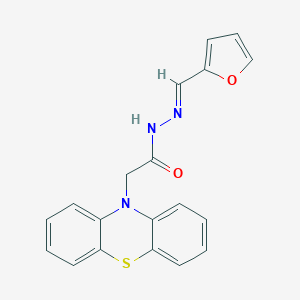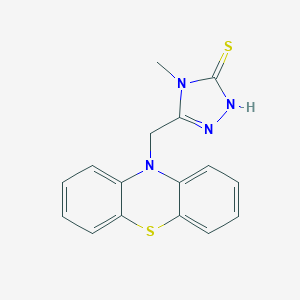
2-(2-phenyl-2,3-dihydro-1,5-benzothiazepin-4(5H)-ylidene)propanenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-phenyl-2,3-dihydro-1,5-benzothiazepin-4(5H)-ylidene)propanenitrile, also known as benzothiazepine, is a heterocyclic compound with a benzene ring fused to a thiazepine ring. It has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, pharmacology, and material science.
作用机制
The mechanism of action of 2-(2-phenyl-2,3-dihydro-1,5-benzothiazepin-4(5H)-ylidene)propanenitrileine varies depending on the specific application. For example, in anti-cancer research, 2-(2-phenyl-2,3-dihydro-1,5-benzothiazepin-4(5H)-ylidene)propanenitrileine has been shown to induce apoptosis (programmed cell death) in cancer cells by inhibiting the activity of certain enzymes involved in cell survival and proliferation. In anti-inflammatory research, 2-(2-phenyl-2,3-dihydro-1,5-benzothiazepin-4(5H)-ylidene)propanenitrileine has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the immune response.
Biochemical and Physiological Effects:
Benzothiazepine has been shown to exhibit various biochemical and physiological effects. In animal studies, 2-(2-phenyl-2,3-dihydro-1,5-benzothiazepin-4(5H)-ylidene)propanenitrileine has been shown to reduce inflammation and oxidative stress, which are implicated in the development of various diseases, including cancer and neurodegenerative disorders. In addition, 2-(2-phenyl-2,3-dihydro-1,5-benzothiazepin-4(5H)-ylidene)propanenitrileine has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
实验室实验的优点和局限性
One of the main advantages of 2-(2-phenyl-2,3-dihydro-1,5-benzothiazepin-4(5H)-ylidene)propanenitrileine is its potential as a versatile scaffold for the development of new drug candidates. Its unique structure allows for the modification of various functional groups, which can alter its pharmacological properties. However, one of the limitations of 2-(2-phenyl-2,3-dihydro-1,5-benzothiazepin-4(5H)-ylidene)propanenitrileine is its relatively low solubility in aqueous solutions, which can limit its bioavailability and efficacy in vivo.
未来方向
There are several future directions for research on 2-(2-phenyl-2,3-dihydro-1,5-benzothiazepin-4(5H)-ylidene)propanenitrileine. One potential area of research is the development of novel 2-(2-phenyl-2,3-dihydro-1,5-benzothiazepin-4(5H)-ylidene)propanenitrileine derivatives as anti-cancer agents. Another potential area of research is the investigation of the potential neuroprotective effects of 2-(2-phenyl-2,3-dihydro-1,5-benzothiazepin-4(5H)-ylidene)propanenitrileine in animal models of neurodegenerative disorders. Additionally, the development of new synthetic methods for 2-(2-phenyl-2,3-dihydro-1,5-benzothiazepin-4(5H)-ylidene)propanenitrileine and its derivatives could lead to the discovery of novel pharmacological activities.
合成方法
The synthesis of 2-(2-phenyl-2,3-dihydro-1,5-2-(2-phenyl-2,3-dihydro-1,5-benzothiazepin-4(5H)-ylidene)propanenitrilein-4(5H)-ylidene)propanenitrile can be achieved through various methods. One of the most common methods is the condensation reaction between 2-aminobenzophenone and malononitrile in the presence of a catalyst, such as piperidine or pyridine. The reaction yields a yellow crystalline product that can be purified through recrystallization.
科学研究应用
Benzothiazepine has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit various pharmacological activities, including anti-cancer, anti-inflammatory, and anti-bacterial properties. In addition, 2-(2-phenyl-2,3-dihydro-1,5-benzothiazepin-4(5H)-ylidene)propanenitrileine derivatives have been developed as potential drug candidates for the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
属性
分子式 |
C18H16N2S |
|---|---|
分子量 |
292.4 g/mol |
IUPAC 名称 |
(2E)-2-(2-phenyl-3,5-dihydro-2H-1,5-benzothiazepin-4-ylidene)propanenitrile |
InChI |
InChI=1S/C18H16N2S/c1-13(12-19)16-11-18(14-7-3-2-4-8-14)21-17-10-6-5-9-15(17)20-16/h2-10,18,20H,11H2,1H3/b16-13+ |
InChI 键 |
WXEBKQWMOJBNEH-DTQAZKPQSA-N |
手性 SMILES |
C/C(=C\1/CC(SC2=CC=CC=C2N1)C3=CC=CC=C3)/C#N |
SMILES |
CC(=C1CC(SC2=CC=CC=C2N1)C3=CC=CC=C3)C#N |
规范 SMILES |
CC(=C1CC(SC2=CC=CC=C2N1)C3=CC=CC=C3)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-5-(methylsulfanyl)-1,3,4-oxadiazole](/img/structure/B293154.png)
![N-(4-Chlorophenyl)-N'-cyclopentyl-4,5,6,7-tetrahydrobenzo[c]thiophene-1,3-diimine](/img/structure/B293161.png)
![N-Phenyl-N'-cyclopentyl-4,5,6,7-tetrahydrobenzo[c]thiophene-1,3-diimine](/img/structure/B293162.png)
![7-amino-5-(4-chlorophenyl)-2-methylsulfanyl-4-oxo-5,8-dihydro-1H-pyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B293164.png)

![10-{[4-(4-chlorophenyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-10H-phenothiazine](/img/structure/B293167.png)
![10-({4-benzyl-5-[(4-chlorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)-10H-phenothiazine](/img/structure/B293169.png)
![{[4-allyl-5-(10H-phenothiazin-10-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B293170.png)
![2-{[4-methyl-5-(10H-phenothiazin-10-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone](/img/structure/B293171.png)


![1-[(3,4-Diphenylpyrimido[4',5':4,5]thieno[2,3-c]pyridazin-8-yl)sulfanyl]acetone](/img/structure/B293176.png)
![3,4-diphenyl-7-[(3-pyridinylmethylene)amino]pyrimido[4',5':4,5]thieno[2,3-c]pyridazin-8(7H)-one](/img/structure/B293177.png)
![3,4-diphenyl-7-[3-(trifluoromethyl)phenyl]pyrimido[4',5':4,5]thieno[2,3-c]pyridazine-6,8(5H,7H)-dione](/img/structure/B293178.png)